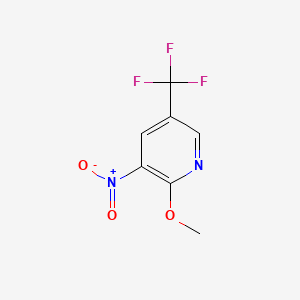

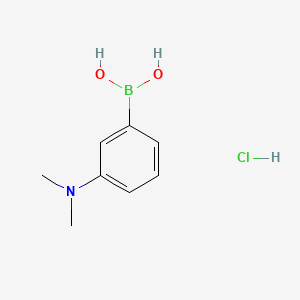

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride

Overview

Description

3-(N,N-Dimethylamino)phenylboronic acid is a type of boronic acid derivative . It has an empirical formula of C8H12BNO2 and a molecular weight of 165.00 . It is used as a reactant in the synthesis of different protein effectors, including modulators of survival motor neuron protein and glucokinase activators .

Synthesis Analysis

The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid involves the addition of organometallic reagents to boranes . It can also be synthesized by reacting triarylboranes with a ligand .Molecular Structure Analysis

The molecular formula of 3-(N,N-Dimethylamino)phenylboronic acid is C8H12BNO2 . The structure contains two carbon-boron (C-B) bonds and one boron-oxygen (B-O) bond .Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used as a reactant in the synthesis of thiourea-functionalized paracyclophanes . It can also undergo regioselective iodination and bromination .Physical And Chemical Properties Analysis

The compound has a melting point range of 178-190°C . It has a molecular weight of 165.00 and its density is predicted to be 1.12±0.1 g/cm3 .Scientific Research Applications

Modulators of Survival Motor Neuron Protein

This compound is used as a reactant in the synthesis of modulators of survival motor neuron protein . These modulators are crucial in the treatment of spinal muscular atrophy, a severe genetic disease that causes muscle weakness and progressive loss of movement.

Glucokinase Activators

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is involved in the synthesis of glucokinase activators . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in carbohydrate metabolism. Activators of this enzyme are being researched for their potential in treating diabetes.

Enoyl-ACP Reductase Inhibitors

The compound is used in the creation of aryl ethers that act as Bacillus anthracis enoyl-ACP reductase inhibitors . This enzyme is a key component in the fatty acid synthesis pathway of bacteria, and its inhibition can lead to effective antibacterial treatments.

Synthesis of Thiourea-Functionalized Paracyclophanes

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is a reactant involved in the synthesis of thiourea-functionalized paracyclophanes . These compounds have potential applications in host-guest chemistry and molecular recognition processes.

Low-Background Fluorescent Imaging Agents

This compound is used in the development of low-background fluorescent imaging agents . These agents are crucial in medical imaging techniques, providing clearer images with less background noise.

Regioselective Iodination and Bromination

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride can undergo regioselective iodination and bromination . This property is useful in organic synthesis, where selective iodination and bromination are often required.

Safety and Hazards

Future Directions

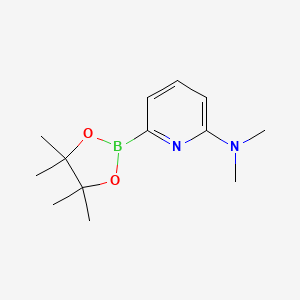

Borinic acids, including 3-(N,N-Dimethylamino)phenylboronic acid, have potential applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

Mechanism of Action

Target of Action

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is involved in the synthesis of different protein effectors . It has been used in the development of modulators of the survival motor neuron protein , glucokinase activators , and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors . These targets play crucial roles in various biological processes, including neuronal survival, glucose metabolism, and bacterial fatty acid synthesis, respectively .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this reaction, the compound’s boronic acid group forms a covalent bond with a target molecule, leading to changes in the target’s structure and function .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, modulating the survival motor neuron protein can impact neuronal survival and function . Activating glucokinase can enhance glucose metabolism, potentially benefiting conditions like diabetes . Inhibiting the enoyl-ACP reductase enzyme in Bacillus anthracis can disrupt the bacterium’s fatty acid synthesis, potentially serving as an antimicrobial strategy .

Pharmacokinetics

The compound’s solubility in water and organic solvents like ether, ethanol, and dimethylformamide suggests it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets. For example, modulating the survival motor neuron protein could promote neuronal survival . Activating glucokinase could enhance glucose utilization . Inhibiting enoyl-ACP reductase in Bacillus anthracis could lead to bacterial cell death due to disrupted fatty acid synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, pH levels can affect the compound’s ionization state and, consequently, its reactivity . Temperature can influence the compound’s stability and rate of reaction . The presence of other molecules can also impact the compound’s interactions with its targets .

properties

IUPAC Name |

[3-(dimethylamino)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h3-6,11-12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYZZIRCCVRLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N(C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660579 | |

| Record name | [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N,N-Dimethylamino)phenylboronic acid hydrochloride | |

CAS RN |

1256355-23-3 | |

| Record name | [3-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

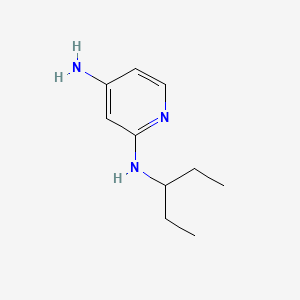

![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)

![Carbonic acid, 4-(1,1-diMethylethyl)-2-[2-[(Methoxycarbonyl)oxy]-1,1-diMethylethyl]phenyl Methyl est](/img/no-structure.png)